molecular formula C11H21FO2 B6301607 3,3-dibutoxy-2-fluoro-1-propene CAS No. 66450-75-7

3,3-dibutoxy-2-fluoro-1-propene

Cat. No.: B6301607
CAS No.: 66450-75-7
M. Wt: 204.28 g/mol
InChI Key: UTRSLQKKQITHKR-UHFFFAOYSA-N
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Description

3,3-dibutoxy-2-fluoro-1-propene: is an organic compound with the molecular formula C11H21FO2 and a molecular weight of 204.287 g/mol . This compound is characterized by the presence of two butoxy groups and a fluorine atom attached to a propene backbone. It is a relatively rare and unique chemical, often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dibutoxy-2-fluoro-1-propene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-1-propene with butanol in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-dibutoxy-2-fluoro-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3,3-dibutoxy-2-fluoro-1-propene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,3-dibutoxy-2-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and stability. The butoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

    2-fluoro-1-propene: A simpler analog with only one fluorine atom and no butoxy groups.

    3,3,3-trifluoro-1-propene: Contains three fluorine atoms, making it more reactive.

    2,3,3,3-tetrafluoro-1-propene: Another fluorinated propene with different substitution patterns.

Uniqueness: 3,3-dibutoxy-2-fluoro-1-propene is unique due to the presence of both butoxy groups and a fluorine atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

1-(1-butoxy-2-fluoroprop-2-enoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRSLQKKQITHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(=C)F)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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